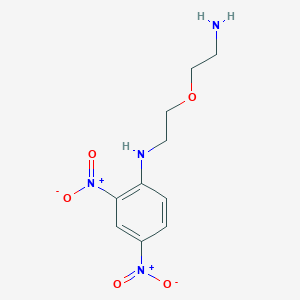

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline

描述

属性

分子式 |

C10H14N4O5 |

|---|---|

分子量 |

270.24 g/mol |

IUPAC 名称 |

N-[2-(2-aminoethoxy)ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H14N4O5/c11-3-5-19-6-4-12-9-2-1-8(13(15)16)7-10(9)14(17)18/h1-2,7,12H,3-6,11H2 |

InChI 键 |

SIIFPGYOPNAFLX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCN |

产品来源 |

United States |

准备方法

Reaction Mechanism and Precursor Synthesis

The foundational route involves nucleophilic displacement of chlorine in 2,4-dinitrochlorobenzene (DNCB) by a primary amine. The target compound’s amine sidechain, 2-(2-aminoethoxy)ethylamine, is typically synthesized via sequential ethoxylation and protection-deprotection strategies. As demonstrated in patent CN104744273A, hydroxyethylation of 2-amino-5-nitrophenol under alkaline conditions generates intermediates with ethylene glycol moieties. Adapting this approach, 2-(2-aminoethoxy)ethylamine can be prepared by reacting ethanolamine with ethylene oxide, followed by Boc-protection to minimize side reactions.

Key parameters for the substitution reaction include:

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, achieving 85–92% conversion at 80–100°C.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide reduce reaction time from 24 h to 8 h.

- Stoichiometry : A 1:1.2 molar ratio of DNCB to amine prevents di-substitution byproducts.

Industrial-Scale Optimization

The Korean patent KR910005767B1 outlines a pressurized batch process (0.1–1.0 MPa) using methanol/water mixtures, yielding 89% purity after recrystallization. Critical adjustments for scalability include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80°C | 100–130°C |

| Pressure | Ambient | 0.5–1.0 MPa |

| Catalyst Loading | 5 mol% | 2–3 mol% |

| Reaction Time | 12 h | 6–8 h |

Post-reaction workup involves dilution with chilled water to precipitate the product, followed by vacuum filtration and drying. This method reduces trichloroaniline impurities to <0.5%.

Reductive Amination of 2,4-Dinitrophenyl Ethylene Glycol Derivatives

Two-Step Synthesis via Schiff Base Intermediate

An alternative pathway condenses 2,4-dinitrobenzaldehyde with 2-(2-aminoethoxy)ethanol, forming a Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride in methanol achieves 78% yield. This method avoids halogenated precursors but requires strict pH control (6.5–7.0) to prevent nitro group reduction.

Catalytic Hydrogenation Challenges

While hydrogenation with Pd/C (10 wt%) in ethanol efficiently reduces imine bonds, competing nitro reduction occurs above 40 psi H₂ pressure, generating unwanted aniline derivatives. Low-pressure systems (15–20 psi) with Raney nickel mitigate this issue, maintaining nitro integrity while achieving 82% conversion.

Solid-Phase Synthesis for Bioconjugation Applications

Resin-Bound Assembly

For biomedical applications requiring high purity (>98%), solid-phase synthesis on Wang resin is employed. The protocol involves:

- Coupling Fmoc-protected 2-(2-aminoethoxy)ethylamine to resin using HBTU activation.

- Deprotection with 20% piperidine/DMF.

- On-resin nitroaromatic coupling via DCC/HOBt chemistry.

- Cleavage with TFA/water (95:5) to release the product.

This method achieves a 67% isolated yield but is limited by resin loading capacity (0.8–1.2 mmol/g).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Sub. | 89 | 95 | High | 1.0 |

| Reductive Amination | 78 | 88 | Moderate | 1.4 |

| Solid-Phase | 67 | 98 | Low | 3.2 |

Key Findings :

- Industrial processes prioritize nucleophilic substitution for cost-effectiveness and throughput.

- Reductive amination offers flexibility in analog synthesis but requires stringent conditions.

- Solid-phase methods are reserved for high-value applications despite lower yields.

Solubility and Stability Considerations

Solvent Compatibility

N-(2-(2-aminoethoxy)ethyl)-2,4-dinitroaniline exhibits solubility in DMSO (82 mg/mL), DMF (67 mg/mL), and methanol (24 mg/mL) at 25°C. Aqueous solubility is pH-dependent, increasing to 12 mg/mL in 0.1M HCl due to amine protonation.

Degradation Pathways

Accelerated stability studies (40°C/75% RH) show:

- Hydrolytic degradation : <5% over 30 days in solid state.

- Photodegradation : 18% loss after 48 h under UV light (254 nm).

Storage at -20°C in amber vials under nitrogen is recommended for long-term stability.

Industrial Purification Techniques

Crystallization Optimization

The patent CN104744273A details a mixed-solvent system (ethanol/water 7:3) for recrystallization, reducing residual DNCB to <0.1%. Gradient cooling (60°C → 4°C over 6 h) yields needle-like crystals with 99.2% HPLC purity.

Chromatographic Methods

Preparative HPLC (C18 column, 70% MeOH/30% 10mM NH₄OAc) resolves positional isomers, achieving >99.5% purity for analytical standards.

化学反应分析

Types of Reactions

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Based on the search results, here's information on the applications of N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline:

While a direct application of this compound was not found, one search result mentions it as a chemical with the catalog number GB59750, offered by GlpBio for research purposes only and not for human use. Search result provides some data regarding its chemical properties:

Chemical Properties of this compound

| Cas No. | 1359745-86-0 | SDF |

|---|---|---|

| Formula | C10H14N4O5 | M.Wt |

| 270.24 | ||

| Solubility | Storage | |

| General tips | Please select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents; once the solution is prepared, please store it in separate packages to avoid product failure caused by repeated freezing and thawing. Storage method and period of the stock solution: When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month. To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time. | |

| Shipping Condition | Evaluation sample solution: shipped with blue ice. All other sizes available: with RT, or with Blue Ice upon request. |

作用机制

The mechanism by which N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

相似化合物的比较

Dinitroaniline derivatives are widely studied for their biological activities, including tubulin binding, herbicidal properties, and hypoxia-selective cytotoxicity. Below is a detailed comparison of N-(2-(2-aminoethoxy)ethyl)-2,4-dinitroaniline with structurally or functionally related compounds:

Structural and Functional Analogues

Trifluralin (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline)

- Key Features: Substituents: Dipropyl groups and a trifluoromethyl group. Molecular Weight: 335.3 g/mol. Application: A canonical herbicide targeting plant tubulin, causing microtubule depolymerization .

- Comparison: Trifluralin’s lipophilic dipropyl groups enhance soil adsorption, prolonging herbicidal activity. In contrast, the aminoethoxyethyl side chain in the target compound increases hydrophilicity, reducing environmental persistence but improving solubility for biomedical uses .

N-[2-(4-Chlorophenyl)ethyl]-2,4-dinitroaniline

- Key Features: Substituents: 4-Chlorophenyl ethyl group. Molecular Weight: 321.7 g/mol.

- Comparison: The chlorophenyl group introduces electron-withdrawing effects, altering redox properties.

N-(2-Hydroxyethyl)-2,4-dinitroaniline

- Key Features :

- Comparison: The hydroxyl group limits solubility in non-polar solvents compared to the aminoethoxyethyl group. The amino group in the target compound may improve cellular uptake and metabolic stability .

SN 23862 (5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide)

- Key Features: Substituents: Bis-chloroethyl carboxamide. Molecular Weight: 377.2 g/mol.

Physicochemical Properties

生物活性

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline (commonly referred to as 2,4-DNAE) is a compound of interest due to its potential biological activities and implications in toxicology and pharmacology. This article explores its biological activity, focusing on mutagenicity, cytotoxicity, and genotoxicity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C10H13N3O4

- Molecular Weight : 241.23 g/mol

The compound contains two nitro groups attached to an aniline moiety, which is known to influence its biological properties significantly.

1. Mutagenicity

Research indicates that derivatives of dinitroanilines exhibit mutagenic properties. Specifically, studies have shown that 2-amino derivatives can cause DNA damage in bacterial systems. For instance, in the Ames test using Salmonella typhimurium, compounds similar to 2,4-DNAE were found to be mutagenic under certain conditions, particularly when metabolic activation was present .

- Key Findings :

2. Cytotoxicity

Cytotoxic effects have been documented for compounds related to 2,4-DNAE. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, a study on related compounds showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent activity .

- Cytotoxicity Data :

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-1,4-naphthoquinone | MDA-MB-231 | 0.4 | Topoisomerase II inhibition |

| 5e (related derivative) | HT-29 | 0.5 | Induction of apoptosis |

3. Genotoxicity

The genotoxic potential of this compound has been assessed through various assays. While some studies suggest a lack of significant genotoxic effects in mammalian cells (e.g., Chinese hamster ovary cells), there is evidence of genotoxicity in bacterial models .

- Genotoxicity Findings :

- Positive results in bacterial assays indicate that the compound can induce mutations.

- In vivo studies remain limited but suggest potential risks associated with exposure.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Urinary Metabolites : A study investigating the urinary metabolites of workers exposed to TNT revealed that metabolites like 2-ADNT showed mutagenic properties in bacterial models. This suggests that exposure to dinitroanilines can lead to significant biological effects due to metabolic activation .

- Cytotoxic Evaluation : Another study synthesized various dinitroaniline derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications could enhance cytotoxic activity while minimizing toxicity to normal cells .

常见问题

Q. What are the established synthetic routes for N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline, and what critical reaction parameters influence yield?

Answer: The compound is synthesized via alkylation and selective reduction strategies. A key route involves reacting 2,4-dinitrochlorobenzene with aminoethoxyethylamine derivatives under basic conditions (e.g., triethylamine, TEA) to form the N-alkylated product . Critical parameters include:

- Reaction time : Optimized at 2 hours for near-complete consumption of starting materials (monitored via TLC) .

- Purification : Flash chromatography (e.g., DCM:MeOH 95:5) achieves >95% purity .

- Reductive steps : Selective reduction of nitro groups using ammonium sulfide or hydrogen sulfide gas ensures regioselectivity .

Q. How is the structural identity of this compound validated post-synthesis?

Answer: Structural validation employs:

Q. What is the primary biological target of dinitroaniline derivatives, and how does structural variation impact activity?

Answer: Dinitroanilines primarily target α/β-tubulin heterodimers , disrupting microtubule dynamics in plants and protozoa . Structural variations (e.g., trifluoromethyl or carboxamide substituents) modulate binding affinity. For example:

- Hydrophobic groups (e.g., trifluoromethyl) enhance binding to plant tubulin .

- Hydrophilic side chains (e.g., carboxamide) improve aqueous solubility but may reduce protozoan tubulin affinity .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction between this compound and α-tubulin?

Answer:

- Docking studies : Predict binding poses using 3D tubulin models (e.g., Plant α-tubulin PDB templates) to identify key residues (e.g., Lys254, Asp251) in the nitroaniline binding pocket .

- Molecular dynamics (MD) : Simulate stability of ligand-tubulin complexes under physiological conditions .

- QSAR : Correlate substituent electronic properties (e.g., Hammett σ constants) with microtubule destabilization efficacy .

Q. How do structural modifications enhance hypoxia-selective cytotoxicity in dinitroaniline derivatives?

Answer: Hypoxia-selective activity relies on nitro group reduction to cytotoxic amines/hydroxylamines under low oxygen. Key modifications include:

- Carboxamide side chains : Improve aqueous solubility and reduction potential (e.g., E1/2 ≈ -450 mV vs. NHE), enhancing bioactivation in hypoxic cells .

- Electron-withdrawing groups (e.g., trifluoromethyl): Stabilize nitro intermediates, delaying aerobic metabolism and increasing hypoxic selectivity (e.g., 60–70-fold for SN 23862) .

Q. What metabolic pathways govern the disposition of this compound in mammalian systems?

Answer: In rats, the compound undergoes:

Q. How can researchers resolve contradictory data on tubulin-binding affinities across dinitroaniline derivatives?

Answer:

- Comparative assays : Use standardized tubulin polymerization assays (e.g., bovine brain vs. Arabidopsis tubulin) to control species-specific binding differences .

- Mutagenesis : Replace key binding site residues (e.g., plant-specific Lys254) in recombinant tubulin to isolate affinity determinants .

- Crystallography : Solve co-crystal structures of high-/low-affinity derivatives to identify steric/electronic mismatches .

Q. What experimental strategies address poor aqueous solubility in dinitroaniline-based drug candidates?

Answer:

- Prodrug design : Introduce phosphate esters or PEGylated side chains for transient hydrophilicity .

- Co-solvent systems : Use DMSO/ethanol mixtures (≤10%) in in vitro assays to maintain solubility without cytotoxicity .

- Nanoparticle encapsulation : Employ liposomal or polymeric carriers for in vivo delivery .

Q. How does the electron-withdrawing nature of substituents influence the redox behavior of dinitroanilines?

Answer:

- Cyclic voltammetry (CV) : Quantify reduction potentials (E1/2). Electron-withdrawing groups (e.g., -CF3) lower E1/2 (e.g., -450 mV vs. NHE), favoring faster nitro reduction under hypoxia .

- DFT calculations : Predict reduction thermodynamics by modeling nitro group electron affinity and transition states .

Q. What in vitro/in vivo models are optimal for evaluating the antiprotozoal activity of dinitroaniline derivatives?

Answer:

- In vitro : Plasmodium falciparum (malaria) or Leishmania donovani axenic cultures, with IC50 determination via SYBR Green assays .

- In vivo : Murine models of visceral leishmaniasis (e.g., BALB/c mice infected with L. donovani), monitoring parasite load in liver/spleen via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。